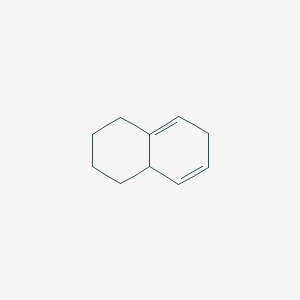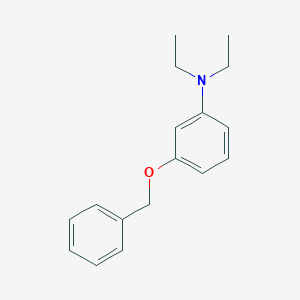![molecular formula C18H17N3O3S B14514571 3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid CAS No. 63125-91-7](/img/structure/B14514571.png)
3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its vibrant color and is used in various applications, including as a dye in textiles and as a pH indicator in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(dimethylamino)aniline to form the diazonium salt. This is achieved by treating 4-(dimethylamino)aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1-naphthalenesulfonic acid under basic conditions to form the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to facilitate the diazotization and coupling reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidation can lead to the formation of sulfonic acid derivatives or cleavage of the azo bond.
Reduction: Reduction typically results in the formation of 4-(dimethylamino)aniline and 1-naphthalenesulfonic acid.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as a dye in textile manufacturing and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of 3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid is primarily based on its ability to undergo reversible changes in its electronic structure. The azo group (-N=N-) can participate in electron transfer processes, leading to changes in the compound’s color. This property is exploited in pH indicators and dye applications. The compound can also interact with biological molecules, making it useful in staining and diagnostic applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in lipid staining.
Uniqueness
3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid is unique due to its specific structural features, such as the presence of both a dimethylamino group and a naphthalenesulfonic acid moiety. These features contribute to its distinct photophysical properties and make it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
63125-91-7 |
|---|---|
Fórmula molecular |
C18H17N3O3S |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
3-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H17N3O3S/c1-21(2)18-11-10-17(15-8-3-4-9-16(15)18)20-19-13-6-5-7-14(12-13)25(22,23)24/h3-12H,1-2H3,(H,22,23,24) |
Clave InChI |
DYQWLZVCWPJQJF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC(=CC=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


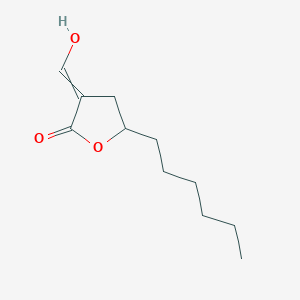

![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
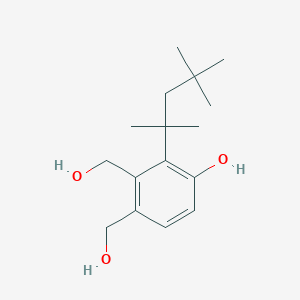
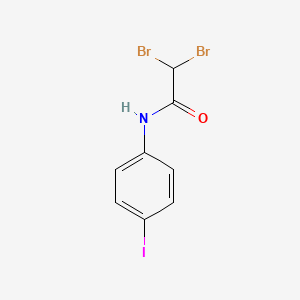
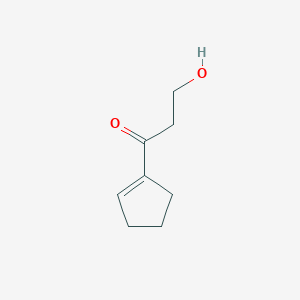
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)

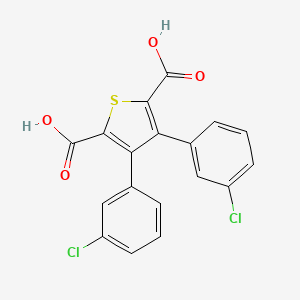
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
